5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial properties. This particular compound is characterized by the presence of a fluorine atom, a methoxy group, and a morpholino group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration: of 2-methoxybenzenesulfonamide to introduce a nitro group.
Reduction: of the nitro group to an amine.
Fluorination: to introduce the fluorine atom.
Alkylation: with 2-morpholino-2-(p-tolyl)ethyl bromide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to a sulfinamide or a thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 5-fluoro-2-hydroxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide.
Reduction: Formation of 5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antibacterial and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. Additionally, the fluorine atom and morpholino group can enhance the compound’s binding affinity and selectivity for certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxybenzenesulfonamide: Lacks the morpholino and p-tolyl groups.
2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide: Lacks the fluorine atom.
5-fluoro-2-methoxy-N-(2-(p-tolyl)ethyl)benzenesulfonamide: Lacks the morpholino group.
Uniqueness
5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, while the morpholino group improves its solubility and bioavailability.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O4S/c1-15-3-5-16(6-4-15)18(23-9-11-27-12-10-23)14-22-28(24,25)20-13-17(21)7-8-19(20)26-2/h3-8,13,18,22H,9-12,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSZTNKERJZMGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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